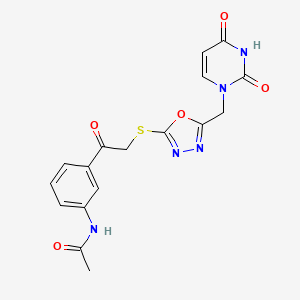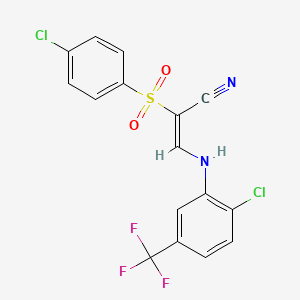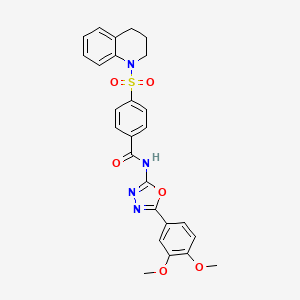![molecular formula C24H31N5O2 B2584497 9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-42-7](/img/structure/B2584497.png)
9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a cyclohexane derivative, which means it contains a cyclohexane ring, a common structure in many organic compounds . It also contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione group, which is a type of heterocyclic compound that contains nitrogen atoms.
Molecular Structure Analysis
Cyclohexane rings can exist in a number of different conformations, including “chair” and “boat” forms . The presence of the substituents on the ring can influence the preferred conformation and the overall shape of the molecule.Chemical Reactions Analysis
Reactions at the benzylic position (the carbon next to the cyclohexane ring) are common in organic chemistry and can involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis of pyrimidine annelated heterocycles, which are similar in structure to the mentioned compound. These studies have involved regioselective synthesis techniques to produce heterocycles with potential biological activity. For example, Majumdar et al. (2001) demonstrated the synthesis of various heterocycles from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, yielding compounds with potential for further pharmacological investigation (Majumdar et al., 2001).
Potential in Neurodegenerative Diseases
Compounds structurally related to the mentioned chemical have been explored for their applications in neurodegenerative diseases. Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives, showing potential as multitarget drugs for neurodegenerative diseases. Their research identified compounds with dual-target-directed activities against adenosine receptor subtypes and monoamine oxidases (MAO), suggesting their usefulness in symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antiinflammatory Activity
The antiinflammatory activity of substituted analogues based on pyrimidopurinediones has been investigated. Kaminski et al. (1989) synthesized a series of these analogues, demonstrating their effectiveness in reducing inflammation in a rat model. This suggests the potential of such compounds in the development of new anti-inflammatory drugs (Kaminski et al., 1989).
Coordination Compounds and Chelation
Dimethylhydrazones of cyclohexane-1,2-dione and related compounds have been studied for their ability to form coordination compounds. Demertzi et al. (1984) explored the formation of tetrahedral complexes with Co(II) and Zn(II), indicating the potential of these compounds as ligands in the synthesis of coordination compounds (Demertzi et al., 1984).
Propiedades
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-7-5-4-6-8-19/h9-12,17,19H,4-8,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNAYCOTMOGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)
![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)
![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)
![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/no-structure.png)

![1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2584437.png)